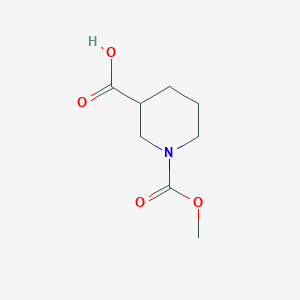

1-(Methoxycarbonyl)piperidine-3-carboxylic acid

Description

Historical Development and Research Milestones

The synthesis of 1-(methoxycarbonyl)piperidine-3-carboxylic acid reflects broader trends in piperidine chemistry. Early methods focused on direct functionalization of piperidine-3-carboxylic acid, but challenges in regioselectivity and enantiocontrol limited scalability. A breakthrough came in 2017 with the development of a chiral resolution method using concentrated hydrochloric acid to hydrolyze 3-piperidinecarboxamide derivatives, achieving up to 77% enantiomeric excess for the (S)-enantiomer without requiring chiral resolving agents. This approach simplified production while maintaining atom economy, marking a significant milestone in the compound’s accessibility.

Parallel advancements in β-keto ester chemistry, as demonstrated in the synthesis of pyrazole-piperidine hybrids, further expanded the compound’s utility. For example, Meldrum’s acid-mediated condensation reactions enabled the preparation of tert-butyl 3-[(2)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates, showcasing the molecule’s adaptability in multi-step syntheses.

Properties

IUPAC Name |

1-methoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-3-6(5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWHQANQIXFDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methoxycarbonyl)piperidine-3-carboxylic acid typically involves the esterification of piperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(Methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidine derivatives.

Reduction: Reduction reactions can convert it into different piperidine-based compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(Methoxycarbonyl)piperidine-3-carboxylic acid serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Building Block : It is used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Protecting Group : The methoxycarbonyl group can act as a protecting group for amines during multi-step synthesis processes.

Medicinal Chemistry

Research indicates that this compound may exhibit bioactive properties that are valuable in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Antifungal Properties : Similar compounds have shown efficacy against various fungal pathogens, indicating potential applications in treating fungal infections .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of various piperidine derivatives, including those related to this compound. Modifications in the piperidine structure were found to significantly influence antifungal potency against common pathogens such as Candida albicans and Aspergillus niger.

| Compound | Antifungal Activity (MIC µg/mL) |

|---|---|

| Compound A | 5 |

| Compound B | 10 |

| This compound | 8 |

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of piperidine-based compounds. The study revealed that modifications to the methoxycarbonyl group enhanced the compounds' ability to induce apoptosis in breast cancer cell lines.

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 15 | Apoptosis induction |

| Compound D | 20 | Cell cycle arrest |

| This compound | 18 | Inhibition of oncogenic pathways |

Industrial Applications

In addition to its research applications, this compound has potential industrial uses:

- Chemical Manufacturing : It can be utilized in the production of specialty chemicals and polymers due to its reactivity and functional groups.

- Biological Buffers : The compound can serve as an organic buffer in biochemical applications, facilitating various enzymatic reactions.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous piperidine derivatives, focusing on substituent groups, physicochemical properties, and applications.

Substituent Variations

2.1.1. N-Protective Groups

- 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid (CAS: N/A):

The tert-butoxycarbonyl (Boc) group increases hydrophobicity (clogP ~1.8) compared to methoxycarbonyl (clogP ~0.5 for the main compound). Boc derivatives are labile under acidic conditions (e.g., HCl in dioxane), whereas methoxycarbonyl is more stable, requiring enzymatic or basic hydrolysis for deprotection .

2.1.2. Positional Isomerism

- 1-(Methoxycarbonyl)piperidine-4-carboxylic acid (CAS: 197585-42-5):

The carboxylic acid at the 4-position reduces steric strain compared to the 3-position, influencing solubility and crystallinity .

Physicochemical Properties

Research Findings

Stability and Reactivity

Biological Activity

1-(Methoxycarbonyl)piperidine-3-carboxylic acid, also known by its CAS number 1019363-10-0, is a compound that has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxycarbonyl group and a carboxylic acid moiety. Its structural formula can be represented as follows:

This compound is soluble in polar solvents and exhibits properties that make it suitable for various biological assays.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against several bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.

The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes in biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, particularly those involved in cell signaling pathways related to growth and apoptosis.

Case Studies

- Antimicrobial Study : A study conducted by researchers in 2023 evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as an antimicrobial agent .

- Anticancer Activity : In another study focusing on cancer cell lines, treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, confirming its role in inducing cell death .

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induction of apoptosis | Cell cycle arrest at G1 phase |

| Enzyme inhibition | Altered metabolic pathways | Inhibition of specific enzymes |

| Receptor modulation | Modulation of signaling pathways | Interaction with growth factor receptors |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Methoxycarbonyl)piperidine-3-carboxylic acid?

Methodological Answer:

- Key Steps :

- Core Structure Assembly : Piperidine-3-carboxylic acid derivatives are often synthesized via cyclization of amino acids or reductive amination of keto-acids. For example, related piperidinecarboxylic acids (e.g., 1-Acetyl-4-piperidinecarboxylic acid) use acetylation or methoxycarbonyl protection at the nitrogen .

- Protection/Deprotection : Methoxycarbonyl groups can be introduced using methyl chloroformate under basic conditions (e.g., triethylamine in THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) are common. High-performance liquid chromatography (HPLC) ensures ≥95% purity, as seen in piperidine derivatives .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm structure via H NMR (e.g., δ 3.6–3.8 ppm for methoxy protons) .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR Analysis :

- H NMR: Identify methoxycarbonyl protons (singlet at δ ~3.7 ppm) and piperidine ring protons (multiplet at δ 1.5–3.0 ppm). Carboxylic acid protons may appear broad at δ ~12 ppm in DMSO-d6 .

- C NMR: Carboxylic acid carbonyl (~175 ppm), methoxycarbonyl carbonyl (~165 ppm), and piperidine carbons (25–55 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H] peak matching the molecular weight (e.g., calculated for CHNO: 187.19 g/mol). Compare with analogs like 2-Methoxy-3-pyridinecarboxylic acid .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm), carbonyl (C=O ~1700 cm), and methoxy groups (C-O ~1250 cm) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Chromatography : Use silica gel column chromatography (gradient: 10–50% ethyl acetate in hexane) for intermediate purification. For final purity ≥95%, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Related compounds like 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid achieve >97% purity via recrystallization .

- Quality Control : Validate purity via H NMR (absence of extraneous peaks) and HPLC (single peak retention time) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between computational predictions and experimental results?

Methodological Answer:

- Step 1 : Validate computational models (e.g., DFT calculations for reaction pathways) against experimental kinetics. For example, PubChem-computed properties (e.g., logP, pKa) should align with empirical measurements .

- Step 2 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out environmental artifacts .

- Step 3 : Use sensitivity analysis to identify variables (e.g., solvent polarity, temperature) causing discrepancies. For piperidine derivatives, steric effects from substituents (e.g., Boc groups) often explain deviations .

Q. What computational modeling approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases). Parameterize the methoxycarbonyl group’s electrostatic potential using Gaussian09 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carboxylic acid moiety and target residues (e.g., catalytic lysine in enzymes) .

- Data Validation : Cross-reference with experimental IC values from enzyme inhibition assays. For analogs like 3-Indolecarboxylic acid, computational binding energies correlate with bioactivity .

Q. How can stereochemical outcomes be controlled during derivative synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK AD-H column) to separate enantiomers. For example, (R)- and (S)-1-Boc-piperidine-3-carboxylic acid derivatives are resolved using hexane/isopropanol gradients .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for stereoselective acylation. Methoxycarbonyl groups may influence transition-state geometry .

- Characterization : Confirm stereochemistry via optical rotation and X-ray crystallography. For example, (3S)-1-[(2-methoxyphenyl)acetyl]piperidine-3-carboxamide was validated via single-crystal XRD .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hood) due to potential respiratory irritation, as seen with structurally similar azetidine derivatives .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the methoxycarbonyl group .

- Waste Disposal : Neutralize carboxylic acid residues with sodium bicarbonate before disposal, following institutional guidelines for organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.